molecular formula C18H23Cl2NO2 B4677679 N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride

N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride

Cat. No. B4677679
M. Wt: 356.3 g/mol
InChI Key: FTQCRHCTTRWZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride, also known as O-Desmethyltramadol or ODT, is a synthetic opioid analgesic that has been used for the treatment of moderate to severe pain. ODT is a derivative of tramadol and has been shown to have a higher affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids.

Mechanism of Action

ODT exerts its analgesic effects by binding to the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals. ODT also has an inhibitory effect on the reuptake of serotonin and norepinephrine, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
ODT has been shown to have similar effects to other opioids, including respiratory depression, sedation, and euphoria. However, ODT has been found to have a lower risk of dependence and abuse compared to other opioids, such as morphine and oxycodone.

Advantages and Limitations for Lab Experiments

ODT has several advantages for use in laboratory experiments, including its high potency, selectivity for the mu-opioid receptor, and low risk of dependence and abuse. However, ODT also has limitations, including its potential for respiratory depression and sedation, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on ODT, including the development of new analogs with improved selectivity and potency, the investigation of its potential use in the treatment of opioid addiction and withdrawal symptoms, and the study of its effects on other neurotransmitter systems. Additionally, further research is needed to fully understand the long-term effects and safety of ODT use.

Scientific Research Applications

ODT has been extensively studied for its analgesic effects and has been found to be effective in the treatment of various types of pain, including neuropathic pain, cancer pain, and postoperative pain. ODT has also been studied for its potential use in the treatment of opioid addiction and withdrawal symptoms.

properties

IUPAC Name

N-[[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2.ClH/c1-13(2)20-11-14-8-6-10-17(21-3)18(14)22-12-15-7-4-5-9-16(15)19;/h4-10,13,20H,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQCRHCTTRWZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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